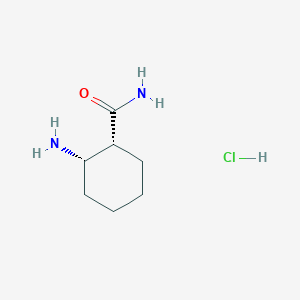

cis-2-Amino-cyclohexanecarboxylic acid amide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cis-2-Amino-cyclohexanecarboxylic acid amide hydrochloride is a chemical compound with the empirical formula C7H14N2O · HCl . Its molecular weight is 178.66 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The SMILES string of cis-2-Amino-cyclohexanecarboxylic acid amide hydrochloride is O=C(N)C@H[C@H]1N.Cl . The InChI is 1S/C7H14N2O.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h5-6H,1-4,8H2,(H2,9,10);1H/t5-,6+;/m1./s1 .Applications De Recherche Scientifique

Peptide Synthesis and Chain Ligation The synthesis of bis-azirines from cis-cyclohexane-bridged bis-aminoazirines, including cis-2-amino-cyclohexanecarboxylic acid amide hydrochloride, is significant in peptide synthesis. This compound can react with natural α-amino acids to form peptide amides, demonstrating its applicability in building blocks for peptide synthesis and chain ligation (Köttgen, Linden, & Heimgartner, 2009).

Studying Amide cis-trans Equilibrium Research on cis- and trans-N,N'-dimethyl-N,N'-diphenyl-1,7-diazadispiro[2.2.2.2]deca-1,7-diene-2,8-diamine, derived from cis-2-amino-cyclohexanecarboxylic acid amide hydrochloride, contributes to understanding the amide cis-trans equilibrium. This is crucial for generating non-hydrogen-bonded ordered structures of amides in peptide research (Hosoya et al., 2010).

Structural Analysis in Chemistry The compound has been used in structural analyses, such as determining the crystal structures of related compounds. This includes understanding how molecules like open-chain amide carboxylic acids form hydrogen-bonded structures, which is vital for comprehending molecular interactions in various chemical contexts (Smith & Wermuth, 2012).

Asymmetric Synthesis of Amino Acids cis-2-Amino-cyclohexanecarboxylic acid amide hydrochloride is used in the asymmetric synthesis of amino acids, where its derivatives are crucial intermediates. This type of synthesis is important for producing compounds with specific chirality, a key aspect in the development of certain pharmaceuticals (Fondekar et al., 2002).

Catalysis in Organic Synthesis Its derivatives are also used in catalyzing the amidation of hydrocarbons, an important reaction in organic synthesis. This process is significant for modifying the properties of organic compounds for various applications (Au, Huang, Che, & Yu, 2000).

Development of Conformationally Constrained β-Amino Acids The compound plays a role in the development of conformationally constrained β-amino acids. These amino acids are used to stabilize helical structures in peptides, which is essential in protein engineering and drug design (Gellman et al., 2013).

Role in Enzyme-Catalyzed Reactions It is also involved in studying the mechanism of enzyme-catalyzed reactions like cis-trans isomerization of prolyl peptides. Understanding this mechanism is crucial for insights into protein folding and function (Hur & Bruice, 2002).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral . It has a GHS07 pictogram and the signal word is Warning . The hazard statements include H302 and the precautionary statements are P301 + P312 + P330 . It’s important to note that the toxicological properties of this material have not been fully investigated .

Propriétés

IUPAC Name |

(1R,2S)-2-aminocyclohexane-1-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h5-6H,1-4,8H2,(H2,9,10);1H/t5-,6+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFHYQUMEXHWPD-IBTYICNHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)C(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-2-Amino-cyclohexanecarboxylic acid amide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(furan-2-ylmethyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2402876.png)

![3-{[(4-benzyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]methyl}-4-methoxybenzaldehyde](/img/structure/B2402878.png)

![2-Oxo-2-{[4-(trifluoromethyl)phenyl]amino}ethyl (4-methylphenyl)acetate](/img/structure/B2402879.png)

![2-Chloro-1-[3-(5-cyclopropylpyridin-2-yl)oxypyrrolidin-1-yl]propan-1-one](/img/structure/B2402882.png)

![2-(Chloromethyl)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrobenzo[d]thiazole](/img/structure/B2402884.png)

![4-[butyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2402889.png)

![ethyl 4-[3-(4-methylphenyl)-2,4-dioxo-1H-pyrimidin-6-yl]piperazine-1-carboxylate](/img/structure/B2402893.png)

![Phenyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B2402896.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2402898.png)